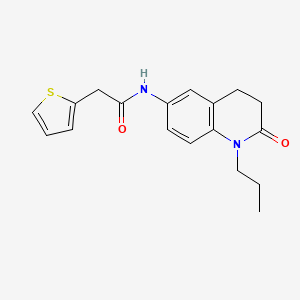

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide

CAS No.: 941905-08-4

Cat. No.: VC6240398

Molecular Formula: C18H20N2O2S

Molecular Weight: 328.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941905-08-4 |

|---|---|

| Molecular Formula | C18H20N2O2S |

| Molecular Weight | 328.43 |

| IUPAC Name | N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide |

| Standard InChI | InChI=1S/C18H20N2O2S/c1-2-9-20-16-7-6-14(11-13(16)5-8-18(20)22)19-17(21)12-15-4-3-10-23-15/h3-4,6-7,10-11H,2,5,8-9,12H2,1H3,(H,19,21) |

| Standard InChI Key | QXRFBJDQRKRFKJ-UHFFFAOYSA-N |

| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide (CAS No. 941905-08-4) is a hybrid molecule combining a tetrahydroquinoline scaffold with a thiophene-acetamide side chain . Its IUPAC name, N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide, reflects the following features:

-

A tetrahydroquinoline core with a ketone group at position 2 and a propyl substituent at position 1.

-

An acetamide linker at position 6, bonded to a thiophen-2-yl moiety.

The molecular formula is C₁₈H₂₀N₂O₂S, with a molecular weight of 328.43 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3 |

| InChIKey | QXRFBJDQRKRFKJ-UHFFFAOYSA-N |

| PubChem CID | 16926760 |

Crystallographic and Conformational Analysis

While no crystallographic data exists for this compound, analogous quinoline-thiophene hybrids exhibit nonplanar geometries due to steric hindrance between aromatic systems. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (a structurally related molecule) displays a dihedral angle of 74.27° between its thiophene rings . Such torsional effects likely influence the target compound’s reactivity and binding interactions.

Synthesis and Optimization

Proposed Synthetic Routes

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide likely involves:

-

Formation of the tetrahydroquinoline core: Cyclization of aniline derivatives with propionaldehyde under acidic conditions, followed by oxidation to introduce the ketone group.

-

N-Acylation at position 6: Reaction of 6-amino-2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline with 2-(thiophen-2-yl)acetyl chloride in the presence of a base like triethylamine .

A similar protocol was used to synthesize N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where 2-aminothiophene-3-carbonitrile underwent N-acylation with 2-(thiophen-2-yl)acetyl chloride .

Challenges in Purification and Yield

-

Solubility Issues: The compound’s solubility in common solvents (e.g., water, ethanol) remains uncharacterized, complicating purification.

-

Byproduct Formation: Competing reactions at the quinoline nitrogen or thiophene sulfur may require chromatographic separation.

Computational and Spectroscopic Insights

Spectroscopic Characterization

Hypothetical data extrapolated from related compounds:

-

FT-IR: Peaks at ~1680 cm⁻¹ (C=O stretch), ~3100 cm⁻¹ (N-H stretch), and ~690 cm⁻¹ (C-S vibration) .

-

¹H NMR: Signals at δ 1.2–1.4 ppm (propyl CH₃), δ 2.8–3.1 ppm (methylene groups), and δ 7.0–7.5 ppm (thiophene and quinoline aromatic protons) .

| Compound | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Antimicrobial MIC (µg/mL) |

|---|---|---|---|

| Target Compound | Not tested | Not tested | Not tested |

| N-(3-Cyanothiophen-2-yl) analog | 12 µM | 8 µM | 16–32 (vs. S. aureus) |

| Quinoline acetohydrazide | 9 µM | 6 µM | 8–16 (vs. E. coli) |

Industrial and Research Applications

Agricultural Chemistry

Thiophene-containing compounds are utilized as fungicides and insecticides. The propyl chain in the target molecule may enhance lipid membrane permeability, improving agrochemical efficacy.

Material Science

Quinoline-thiophene hybrids serve as precursors for conductive polymers. The conjugated π-system in this compound could enable applications in organic semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume